molecular formula C27H29F2N7O2 B12421001 CBP/p300-IN-2

CBP/p300-IN-2

Cat. No.: B12421001
M. Wt: 521.6 g/mol
InChI Key: ZDKBXFITPIXJAT-UHFFFAOYSA-N
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Description

CBP/p300-IN-2 is a small molecule inhibitor that targets the bromodomains of CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators involved in regulating gene expression through histone acetylation. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting the acetylation activity of CBP and p300 .

Preparation Methods

The synthesis of CBP/p300-IN-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

CBP/p300-IN-2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .

Scientific Research Applications

CBP/p300-IN-2 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of CBP and p300 in gene regulation and chromatin remodeling.

    Biology: It helps in understanding the molecular mechanisms of transcriptional regulation and the impact of histone acetylation on gene expression.

    Medicine: this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can inhibit the growth of cancer cells by modulating gene expression.

    Industry: It is used in the development of new drugs and therapeutic agents targeting CBP and p300

Mechanism of Action

CBP/p300-IN-2 exerts its effects by binding to the bromodomains of CBP and p300, thereby inhibiting their histone acetyltransferase activity. This inhibition prevents the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, which are involved in recruiting transcriptional machinery to gene promoters and enhancers .

Comparison with Similar Compounds

CBP/p300-IN-2 is unique in its high selectivity and potency for the bromodomains of CBP and p300. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and therapy.

Properties

Molecular Formula

C27H29F2N7O2

Molecular Weight

521.6 g/mol

IUPAC Name

3-[6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinolin-4-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide

InChI

InChI=1S/C27H29F2N7O2/c1-30-27(37)35-6-3-24-23(15-35)25(33-36(24)18-4-7-38-8-5-18)22-13-31-11-16-9-19(17-12-32-34(2)14-17)21(26(28)29)10-20(16)22/h9-14,18,26H,3-8,15H2,1-2H3,(H,30,37)

InChI Key

ZDKBXFITPIXJAT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CN=CC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C

Origin of Product

United States

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